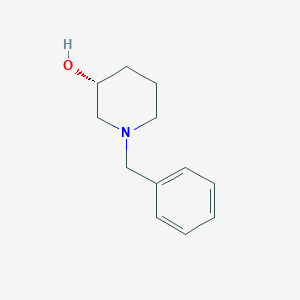

(R)-1-benzylpiperidin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCOAGPVHRUFO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351227 | |

| Record name | (R)-1-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-81-4 | |

| Record name | (3R)-1-(Phenylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-1-benzylpiperidin-3-ol, a chiral building block of significant interest in pharmaceutical research and development. This document consolidates key data, experimental protocols, and visualizations to support its application in the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound, a derivative of piperidine, is a versatile chiral intermediate. Its stereospecific nature makes it a valuable component in the synthesis of complex molecular architectures where precise three-dimensional orientation is crucial for biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data for the racemic mixture, 1-benzylpiperidin-3-ol, is also included for comparative purposes.

| Property | This compound | 1-benzylpiperidin-3-ol (racemic) | Reference |

| IUPAC Name | (3R)-1-benzylpiperidin-3-ol | 1-benzylpiperidin-3-ol | [1] |

| CAS Number | 91599-81-4 | 14813-01-5 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | [4][5] |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol | [4][5] |

| Appearance | Light orange to yellow or green liquid | Colorless to light yellow liquid/Cream solid | [2][3][6] |

| Boiling Point | ~275°C | 140-142°C at 6 mmHg | [2][3] |

| Density | 1.07 g/mL at 25°C | 1.056 g/cm³ | [2][7] |

| Refractive Index | 1.547 | n20/D 1.549 | [2][7] |

| Melting Point | Not specified | 168-172°C | [6] |

| pKa | Not specified | 14.82 ± 0.20 (Predicted) | [7] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, dichloromethane, ethyl acetate, methanol, ethanol); poor solubility in water. | Soluble in DMSO (slightly), Methanol (slightly). | [7][8] |

Spectral Data

Spectral analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Data Source/Reference |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| ATR-IR | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 1-benzylpiperidin-3-ol is a key procedure for obtaining this intermediate. The following is a general protocol for the synthesis of the racemic compound, which can be adapted for the stereospecific synthesis of the (R)-enantiomer, typically through the use of a chiral starting material or a chiral resolving agent.

General Synthesis of 1-benzylpiperidin-3-ol from 1-benzyl-3-piperidone

This procedure outlines the reduction of a ketone to an alcohol.

Experimental Protocol:

-

Free Base Preparation: N-benzyl-3-piperidone hydrochloride is converted to its free base by treatment with an aqueous solution of potassium carbonate (K₂CO₃). The resulting free base is then extracted from the aqueous layer using ethyl acetate.

-

Reduction Reaction: The extracted N-benzyl-3-piperidone is dissolved in ethanol. To this solution, sodium borohydride (NaBH₄) is added slowly over a period of 10 minutes. The reaction mixture is then stirred overnight at room temperature.[7]

-

Work-up: The reaction mixture is concentrated under vacuum to remove the ethanol. The residue is redissolved in 1.0 N hydrochloric acid (HCl) and washed twice with diethyl ether to remove any unreacted starting material.[7]

-

Product Isolation: The aqueous phase is then basified to a pH of 12 with 3.0 N potassium hydroxide (KOH) and extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under vacuum to yield 1-benzyl-3-piperidinol.[7]

Caption: General workflow for the synthesis of 1-benzylpiperidin-3-ol.

Biological Significance and Applications

This compound serves as a crucial chiral building block in the synthesis of various biologically active molecules. Its derivatives have shown potential in several therapeutic areas.

Role as a Pharmaceutical Intermediate

The primary utility of this compound is as an intermediate in the synthesis of stereospecific drugs.[2] The chiral nature of this compound is paramount, as the three-dimensional arrangement of atoms is often a key determinant of a drug's biological activity and efficacy.

Notable applications include:

-

Neurological Research: It is used in the preparation of in vivo probes for measuring endogenous acetylcholine levels, which is valuable for studying neurotransmitter systems.[2]

-

Cardiovascular Research: The benzylpiperidine scaffold has been associated with hypotensive effects, suggesting its potential as a precursor for antihypertensive agents.[2]

-

Alzheimer's Disease Research: Derivatives of benzylpiperidine are being investigated as dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporters, which are key targets in the development of treatments for Alzheimer's disease.

-

Other Therapeutic Areas: It is a reactant in the synthesis of muscarinic M3 selective antagonists and Rho kinase inhibitors.[7]

References

- 1. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. indiamart.com [indiamart.com]

- 4. 91599-81-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide on the Synthesis and Characterization of (R)-1-benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1-benzylpiperidin-3-ol, a valuable chiral building block in the development of pharmaceutical agents. This document details the synthetic pathway from commercially available starting materials to the enantiomerically pure target molecule, including experimental protocols. Furthermore, it outlines the key analytical techniques and expected data for the thorough characterization of the final compound.

Introduction

This compound (CAS No. 91599-81-4) is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its stereochemistry is often essential for the desired pharmacological activity of the final drug substance. This guide presents a robust and well-documented laboratory-scale synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the racemic precursor, 1-benzylpiperidin-3-ol, followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-benzylpiperidin-3-ol

The synthesis of the racemic alcohol proceeds via a two-step sequence: N-benzylation of 3-piperidone followed by reduction of the resulting ketone.

Step 1: Synthesis of 1-benzylpiperidin-3-one

1-benzylpiperidin-3-one is synthesized by the N-alkylation of 3-piperidone hydrochloride with benzyl bromide in the presence of a base.

Step 2: Reduction of 1-benzylpiperidin-3-one to 1-benzylpiperidin-3-ol

The racemic alcohol is obtained by the reduction of 1-benzylpiperidin-3-one using a mild reducing agent such as sodium borohydride.

Chiral Resolution of (±)-1-benzylpiperidin-3-ol

The separation of the racemic mixture is achieved by diastereomeric salt formation using a chiral resolving agent, specifically (-)-O,O'-Dibenzoyl-L-tartaric acid.[2][3] This method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocols

Synthesis of 1-benzylpiperidin-3-one

Materials:

-

3-Piperidone hydrochloride

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-piperidone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-3-one, which can be used in the next step without further purification.

Synthesis of (±)-1-benzylpiperidin-3-ol

Materials:

-

1-benzylpiperidin-3-one

-

Methanol

-

Sodium borohydride

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-benzylpiperidin-3-one (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic 1-benzylpiperidin-3-ol.

Chiral Resolution of (±)-1-benzylpiperidin-3-ol

Materials:

-

(±)-1-benzylpiperidin-3-ol

-

(-)-O,O'-Dibenzoyl-L-tartaric acid

-

Methanol or Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (±)-1-benzylpiperidin-3-ol (1.0 eq) in methanol or ethanol.

-

In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic alcohol with stirring.

-

Allow the mixture to cool to room temperature and then stir for several hours to allow for the precipitation of the diastereomeric salt.

-

Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the this compound-(-)-O,O'-Dibenzoyl-L-tartrate salt.

-

To isolate the free base, suspend the diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution.

-

Stir vigorously until all the solid has dissolved.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The enantiomeric purity can be determined by chiral HPLC analysis.

Characterization Data

The following tables summarize the expected characterization data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 91599-81-4 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [1] |

| Appearance | Light orange to yellow or green liquid[1] |

| Boiling Point | ~275 °C[1] |

| Density | 1.07 g/mL at 25 °C[1] |

| Refractive Index | 1.547[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): 7.20-7.40 (m, 5H, Ar-H), 3.80-3.90 (m, 1H, CH-OH), 3.50-3.60 (d, 1H, N-CH₂-Ph), 3.40-3.50 (d, 1H, N-CH₂-Ph), 2.70-2.90 (m, 2H, piperidine-H), 2.00-2.20 (m, 2H, piperidine-H), 1.60-1.90 (m, 3H, piperidine-H and OH). |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): 138-139 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 67-68 (CH-OH), 62-63 (N-CH₂-Ph), 58-59 (piperidine-CH₂), 50-51 (piperidine-CH₂), 30-31 (piperidine-CH₂), 20-21 (piperidine-CH₂). |

| Mass Spectrometry (EI) | Expected m/z: 191 (M⁺), 174 (M-OH)⁺, 91 (C₇H₇)⁺ (tropylium ion - base peak). |

| Specific Optical Rotation | Literature values vary, but a negative value is expected for the (R)-enantiomer. The specific rotation should be determined experimentally and compared to a standard if available. |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Logic

Caption: Logic diagram for the characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described methods, from the synthesis of the racemic precursor to its efficient chiral resolution, offer a reliable pathway for obtaining this valuable chiral intermediate. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of their synthesized material, which is of utmost importance for its application in pharmaceutical research and development.

References

An In-depth Technical Guide on the Spectroscopic Data of (R)-1-benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-1-benzylpiperidin-3-ol. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting key spectroscopic data, detailed experimental protocols, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.70 | m | 1H | CH-OH |

| 3.50 | s | 2H | CH₂-Ph |

| 2.80 | m | 1H | Piperidine H₂ₑ |

| 2.65 | m | 1H | Piperidine H₆ₑ |

| 2.30 | m | 1H | Piperidine H₂ₐ |

| 2.10 | m | 1H | Piperidine H₆ₐ |

| 1.50-1.90 | m | 4H | Piperidine H₃ₐ, H₄, H₅ |

Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.0 | Aromatic CH |

| 67.0 | CH-OH |

| 63.2 | CH₂-Ph |

| 60.5 | Piperidine C₂ |

| 54.0 | Piperidine C₆ |

| 32.5 | Piperidine C₄ |

| 22.0 | Piperidine C₅ |

Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3080-3030 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (secondary alcohol) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 40 | [M]⁺ (Molecular Ion) |

| 174 | 15 | [M-OH]⁺ |

| 100 | 30 | [C₇H₁₄N]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-2048

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

2.2. Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is commonly used for this type of sample.

-

Sample Preparation: A small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

2.3. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).

-

GC Parameters:

-

Injector temperature: 250 °C

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides foundational spectroscopic information for this compound, which is crucial for its identification, purity assessment, and further application in research and development. The provided protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar molecules.

Chiral Synthesis of (R)-1-benzylpiperidin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-benzylpiperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the primary methods for the chiral synthesis of this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The enantioselective synthesis of this compound is predominantly achieved through three main strategies:

-

Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of the corresponding prochiral ketone, 1-benzylpiperidin-3-one, using a chiral catalyst. This method is often favored for its high atom economy and potential for high enantioselectivity.

-

Chiral Resolution of a Racemic Mixture: This classical method involves the separation of a racemic mixture of (±)-1-benzylpiperidin-3-ol. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes an enzyme, often a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.

The following sections provide a detailed examination of these synthetic routes, including experimental procedures and performance data.

Data Presentation: Comparison of Synthetic Routes

| Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Illustrative) |

| Asymmetric Reduction | Ruthenium-BINAP complex, Chiral Oxazaborolidine (CBS) | 1-benzylpiperidin-3-one | This compound | High | Up to >99 | Analogous Syntheses |

| Chiral Resolution | (-)-Di-p-toluoyl-L-tartaric acid | (±)-1-benzylpiperidin-3-ol | This compound | ~40-50% | >99 | Adapted Protocols |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | (±)-1-benzylpiperidin-3-ol | This compound | ~40-50% | >99 | General Methodologies |

Note: The data presented is compiled from various sources and may represent typical or optimized conditions. Actual results may vary.

Experimental Protocols

Asymmetric Reduction of 1-benzylpiperidin-3-one

This protocol is based on established methods for the asymmetric reduction of ketones using a chiral Ruthenium-BINAP catalyst.

Materials:

-

1-benzylpiperidin-3-one

-

[RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru-BINAP catalyst

-

Isopropanol (anhydrous)

-

Potassium hydroxide

-

Hydrogen gas (high pressure)

-

Inert atmosphere (Nitrogen or Argon)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox under an inert atmosphere, charge a high-pressure autoclave with 1-benzylpiperidin-3-one (1 equivalent) and the Ru-BINAP catalyst (0.005-0.01 equivalents).

-

Add anhydrous isopropanol as the solvent.

-

Add a solution of potassium hydroxide in isopropanol (0.1 equivalents).

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Resolution of (±)-1-benzylpiperidin-3-ol

This protocol describes the separation of enantiomers using a chiral resolving agent, (-)-di-p-toluoyl-L-tartaric acid.

Materials:

-

(±)-1-benzylpiperidin-3-ol

-

(-)-Di-p-toluoyl-L-tartaric acid

-

Methanol or Ethanol

-

Ethyl acetate

-

Aqueous sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Dissolve (±)-1-benzylpiperidin-3-ol (1 equivalent) in a minimal amount of warm methanol or ethanol.

-

In a separate flask, dissolve (-)-di-p-toluoyl-L-tartaric acid (0.5 equivalents) in the same solvent, warming if necessary.

-

Slowly add the resolving agent solution to the solution of the racemic alcohol with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the diastereomeric salt.

-

Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt of this compound.

-

To liberate the free base, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Add an aqueous solution of sodium hydroxide with stirring until the solid dissolves and the aqueous layer is basic.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The mother liquor from the initial crystallization contains the enriched (S)-enantiomer, which can be recovered if desired.

-

Determine the enantiomeric excess of the product by chiral HPLC.

Enzymatic Kinetic Resolution of (±)-1-benzylpiperidin-3-ol

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of the racemic alcohol.

Materials:

-

(±)-1-benzylpiperidin-3-ol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flask under an inert atmosphere, add (±)-1-benzylpiperidin-3-ol (1 equivalent) and the immobilized lipase.

-

Add an anhydrous organic solvent.

-

Add the acylating agent (at least 0.5 equivalents).

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the acylated (S)-enantiomer and the unreacted this compound.

-

Separate the (R)-alcohol from the (S)-ester by column chromatography on silica gel.

-

The this compound can be further purified if necessary. The (S)-ester can be hydrolyzed to recover the (S)-alcohol.

-

Determine the enantiomeric excess of the this compound by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for the described synthetic strategies.

Caption: Asymmetric reduction of a prochiral ketone.

Caption: Chiral resolution of a racemic mixture.

Caption: Enzymatic kinetic resolution workflow.

In-Depth Technical Guide to the Physical Properties of Enantiopure 1-Benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the enantiomers of 1-benzylpiperidin-3-ol, a key chiral building block in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating critical data, outlining experimental methodologies, and illustrating relevant chemical workflows.

Overview

1-Benzylpiperidin-3-ol is a chiral secondary alcohol with the chemical formula C₁₂H₁₇NO. The presence of a stereocenter at the C-3 position of the piperidine ring gives rise to two enantiomers: (R)-1-benzylpiperidin-3-ol and (S)-1-benzylpiperidin-3-ol. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities, making the use of enantiomerically pure forms crucial in the development of stereospecific drugs.

Physicochemical Properties

The physical properties of the individual enantiomers of 1-benzylpiperidin-3-ol, as well as its racemic form, are summarized below. These properties are essential for designing synthetic routes, developing purification strategies, and formulating final products.

Tabulated Physical Properties

| Property | This compound | (S)-1-Benzylpiperidin-3-ol | Racemic 1-Benzylpiperidin-3-ol |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |

| Appearance | Light orange to yellow or green liquid[1] | Data not available | White solid[2] or pale yellow to colorless transparent liquid |

| Melting Point | Data not available | Data not available | 168-172 °C[2] |

| Boiling Point | ~275 °C[1] | Data not available | 140-142 °C at 6 mmHg |

| Density | 1.07 g/mL at 25 °C[1] | Data not available | 1.1 g/cm³[2] |

| Refractive Index | 1.547[1] | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in DMSO, N,N-dimethylformamide, dichloromethane, ethyl acetate, methanol, and ethanol; poorly soluble in water.[2] |

| Specific Rotation | Data not available | Data not available | Not applicable |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1-benzylpiperidin-3-ol are crucial for obtaining and verifying the enantiopure forms of this compound.

Synthesis of Racemic 1-Benzylpiperidin-3-ol

A common method for the synthesis of racemic 1-benzylpiperidin-3-ol involves the reduction of 1-benzylpiperidin-3-one.

Procedure:

-

Dissolution: Dissolve 1-benzylpiperidin-3-one in a suitable solvent such as ethanol.

-

Reduction: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique like thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Chiral Resolution (General Approach)

Enantiomerically pure 1-benzylpiperidin-3-ol can be obtained through the resolution of the racemic mixture. A general and effective method for resolving chiral alcohols is through enzymatic resolution.

Conceptual Workflow for Enzymatic Resolution:

Caption: Enzymatic resolution of racemic 1-benzylpiperidin-3-ol.

Protocol Outline:

-

Reaction Setup: Dissolve racemic 1-benzylpiperidin-3-ol in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Enzyme and Acyl Donor Addition: Add a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate).

-

Enzymatic Reaction: Stir the mixture at a controlled temperature. The lipase will selectively acylate one of the enantiomers (e.g., the (S)-enantiomer).

-

Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Separation: After the reaction, separate the acylated enantiomer (now an ester) from the unreacted alcohol enantiomer using column chromatography.

-

Hydrolysis: Hydrolyze the separated ester (e.g., using potassium carbonate in methanol) to obtain the other pure enantiomer.

Determination of Physical Properties

Melting Point:

The melting point of solid samples can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube and packed to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Optical Rotation:

The specific rotation of the enantiopure samples is measured using a polarimeter.

-

Solution Preparation: Prepare a solution of the enantiopure compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform or methanol).

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.

-

Sample Measurement: Fill the cell with the prepared solution and measure the observed rotation (α).

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should also be reported.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of enantiopure 1-benzylpiperidin-3-ol.

References

An In-depth Technical Guide to (R)-1-benzylpiperidin-3-ol: A Key Chiral Building Block for Neurological and Oncological Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-benzylpiperidin-3-ol, a chiral piperidine derivative, serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application in the development of ligands for the vesicular acetylcholine transporter (VAChT) and sigma receptors. These targets are of significant interest in the fields of neurodegenerative diseases, such as Alzheimer's disease, and in oncology. This document includes detailed experimental protocols, quantitative binding affinity data for derived compounds, and visualizations of the relevant biological signaling pathways to facilitate further research and development.

Introduction

This compound is a versatile chiral building block valued for its role in the stereospecific synthesis of complex molecules. Its piperidine core is a common scaffold in medicinal chemistry, and the specific (R)-configuration at the 3-position allows for precise three-dimensional arrangements of atoms, which is often crucial for biological activity. A primary application of this compound is in the synthesis of vesamicol analogs, which are potent ligands for the vesicular acetylcholine transporter (VAChT) and sigma receptors (σ1 and σ2). The modulation of these targets has shown therapeutic potential in a range of disorders.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 91599-81-4 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Light orange to yellow or green liquid |

| Boiling Point | ~275 °C |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index | 1.547 |

| SMILES | O[C@H]1CN(CC2=CC=CC=C2)CCC1 |

| InChI Key | UTTCOAGPVHRUFO-GFCCVEGCSA-N |

| Storage | Inert atmosphere, 2-8°C |

Structure:

(Image Source: PubChem CID 693761)

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its use in stereospecific drug development. A common approach involves the asymmetric reduction of 1-benzylpiperidin-3-one.

Experimental Protocol: Asymmetric Reduction of 1-benzylpiperidin-3-one

This protocol is a representative method for the enantioselective synthesis of this compound.

Materials:

-

1-benzylpiperidin-3-one hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous ethanol (EtOH)

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Free Base Preparation: To a solution of 1-benzylpiperidin-3-one hydrochloride (1.0 eq) in water, add a saturated solution of sodium carbonate until the pH is > 9. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylpiperidin-3-one as a free base.

-

Asymmetric Reduction:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-benzylpiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -20 °C.

-

Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

To this mixture, add the borane-dimethyl sulfide complex (1.1 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Basify the solution with 1 M NaOH until pH > 9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

-

Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.

Applications in Drug Development: Synthesis of Vesamicol Analogs

This compound is a key precursor for the synthesis of vesamicol and its analogs. These compounds are invaluable tools for studying the cholinergic nervous system and have potential as diagnostic imaging agents for neurodegenerative diseases.

Quantitative Data: Binding Affinities of Vesamicol Analogs

The following table summarizes the in vitro binding affinities of various vesamicol analogs for the vesicular acetylcholine transporter (VAChT), and sigma-1 (σ₁) and sigma-2 (σ₂) receptors. High affinity and selectivity for VAChT are desirable for targeted neuroimaging.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| (-)-Vesamicol | VAChT | 2.1 | [1] |

| σ₁ | 13.7 | [1] | |

| σ₂ | 145 | [1] | |

| (+)-Vesamicol | VAChT | 1,800 | [1] |

| Benzovesamicol | VAChT | 1.32 | |

| Trozamicol | VAChT | 1.9 | |

| (-)-2-methylspirobenzovesamicol | VAChT | 16 ± 4 | [2] |

| σ₁ | 464 ± 74 | [2] | |

| σ₂ | > 1000 | [2] | |

| [¹²⁵I]-DRC140 (piperazine analog) | VAChT | K_d = 0.3 | [3][4] |

| σ₁ | K_i = 849 (for haloperidol) | [3][4] | |

| σ₂ | K_i = 3052 (for DTG) | [3][4] |

Biological Signaling Pathways

The therapeutic and diagnostic potential of compounds derived from this compound stems from their interaction with specific biological targets. The following diagrams illustrate the signaling pathways of the vesicular acetylcholine transporter (VAChT) and the sigma-1 receptor.

Vesicular Acetylcholine Transporter (VAChT) Workflow

Caption: Workflow of acetylcholine synthesis, packaging by VAChT, release, and degradation.

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 receptor activation and its downstream signaling effects.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the development of therapeutic and diagnostic agents, particularly those targeting the cholinergic system and sigma receptors. Its utility in synthesizing high-affinity and selective ligands for VAChT and sigma receptors underscores its importance in neuroscience and oncology research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel treatments for a range of challenging diseases. Further exploration of derivatives of this compound is warranted to develop next-generation probes and therapeutics with improved pharmacological profiles.

References

- 1. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine analog of vesamicol: In vitro and in vivo characterization for vesicular acetylcholine transporter | Semantic Scholar [semanticscholar.org]

The Benzylpiperidine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzylpiperidine derivatives. It further delves into their pharmacological importance, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action and development.

The unique combination of a basic piperidine ring and a lipophilic benzyl group within the benzylpiperidine core allows for versatile interactions with a wide range of biological targets.[1] This has led to the development of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[2]

A Historical Journey: The Emergence of Benzylpiperidine Derivatives

The story of benzylpiperidine is intrinsically linked to the broader history of piperidine chemistry, which began to flourish in the late 19th and early 20th centuries. While a single "discovery" paper for the parent benzylpiperidine molecule is difficult to pinpoint, its synthesis was an early and fundamental transformation in organic chemistry. The strategic importance of this scaffold in medicinal chemistry became evident in the mid-20th century with the systematic exploration of synthetic analgesics and antihistamines.

A significant milestone in the development of benzylpiperidine-based pharmaceuticals was the discovery of Donepezil (E2020). Following the identification of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine as an acetylcholinesterase (AChE) inhibitor, further structure-activity relationship (SAR) studies led to the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which demonstrated potent and selective AChE inhibition.[3] This compound, Donepezil, has since become a key therapeutic agent for Alzheimer's disease.

The timeline below highlights some of the key phases in the development of piperidine-based and, by extension, benzylpiperidine-based drugs:

Synthetic Methodologies

The synthesis of benzylpiperidine derivatives can be broadly categorized based on the position of the benzyl group on the piperidine ring. Common strategies include N-alkylation, reductive amination, and carbon-carbon bond-forming reactions.

N-Alkylation of Piperidines

A straightforward and widely used method for the synthesis of N-benzylpiperidines is the direct N-alkylation of a piperidine precursor with a benzyl halide.

Reductive Amination

Reductive amination offers a versatile route to N-benzylpiperidines, particularly when the corresponding benzyl aldehyde or ketone is readily available.

Synthesis of C-Benzylpiperidines

The synthesis of C-benzylpiperidines, such as 2-benzylpiperidine and 4-benzylpiperidine, often involves multi-step sequences. For instance, 4-benzylpiperidine can be prepared by the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.[4]

Pharmacological Significance and Quantitative Data

Benzylpiperidine derivatives exhibit a wide range of pharmacological activities, primarily through their interactions with key proteins in the central nervous system.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A significant number of N-benzylpiperidine derivatives have been developed as inhibitors of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

| Compound | Target | IC50 (µM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [5] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [5] |

| Donepezil | AChE | 0.03 | [5] |

| Compound 19 (a 2-phenylacetate derivative) | AChE | 5.10 | [6] |

| Compound 19 (a 2-phenylacetate derivative) | BuChE | 26.78 | [6] |

| Compound 21 (a 2-naphthoate derivative) | BuChE | 6.16 | [6] |

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding

Benzylpiperidine derivatives have been explored as ligands for monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine and serotonin.

| Compound | Target | Ki (nM) | Reference |

| 2-Benzylpiperidine | DAT | 6,360 | [7] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | DAT | 17.2 | [8] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 16.4 | [8] |

| 4-[2-(phenyl(thiophen-2-yl)methoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 13.8 | [8] |

| 4-Benzylpiperidine Carboxamide (8k) | DAT | - | [9] |

| 4-Benzylpiperidine Carboxamide (7j) | SERT | - | [9] |

Sigma Receptor (σR) Ligands

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are intracellular chaperone proteins that have emerged as important targets for a variety of CNS disorders. Several benzylpiperidine derivatives have shown high affinity for these receptors.

| Compound | Target | Ki (nM) | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.90 | [10] |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | 240 | [10] |

| Haloperidol | σ₁ | ~2-6.5 | [10] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 | [1] |

| 2-[2-(1-benzylpiperidin-4-yl)ethyl]amino-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ | 1.45 | [11] |

Signaling Pathways

Acetylcholinesterase Inhibition

Inhibition of AChE by benzylpiperidine derivatives like Donepezil occurs at the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Donepezil has been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[12][13]

Dopamine Transporter Inhibition

Inhibition of the dopamine transporter (DAT) by benzylpiperidine derivatives blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, prolonging its action on postsynaptic dopamine receptors. The downstream signaling from dopamine receptors can involve the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.[14][15]

Detailed Experimental Protocols

Synthesis of N-Benzylpiperidine via N-Alkylation

Materials:

-

Piperidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), finely powdered and dry

-

Anhydrous acetonitrile (MeCN)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5-2.0 eq.) to the solution.

-

Slowly add benzyl bromide (1.05-1.1 eq.) dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured colorimetrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

0.1 M Phosphate buffer (pH 8.0)

-

Test compounds (benzylpiperidine derivatives)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Transporter (DAT) Radioligand Binding Assay

Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the dopamine transporter.

Materials:

-

Membrane preparation containing DAT (e.g., from rat striatum)

-

Radiolabeled ligand (e.g., [³H]WIN 35,428)

-

Unlabeled test compounds (benzylpiperidine derivatives)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In a 96-well plate, add the membrane preparation, radiolabeled ligand, and either buffer (for total binding), a known DAT inhibitor (for non-specific binding), or the test compound at various concentrations.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The benzylpiperidine core has proven to be a remarkably versatile scaffold in drug discovery, leading to the development of clinically significant therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through substitution have made it a continued focus of research. This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of benzylpiperidine derivatives, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows offer a clear understanding of their mechanism of action and evaluation. For researchers in drug development, the benzylpiperidine scaffold remains a promising starting point for the design of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system.

References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Stereochemistry of 1-Benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-benzylpiperidin-3-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis of the racemic mixture, the resolution of its enantiomers, and the characterization of the individual stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to 1-Benzylpiperidin-3-ol and its Chiral Significance

1-Benzylpiperidin-3-ol is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position. The carbon atom to which the hydroxyl group is attached is a stereocenter, meaning 1-benzylpiperidin-3-ol exists as a pair of enantiomers: (R)-1-benzylpiperidin-3-ol and (S)-1-benzylpiperidin-3-ol. The specific three-dimensional arrangement of these enantiomers is crucial in the development of stereospecific drugs, where often only one enantiomer exhibits the desired pharmacological activity while the other may be inactive or cause undesirable side effects.

Synthesis of Racemic 1-Benzylpiperidin-3-ol

The preparation of racemic 1-benzylpiperidin-3-ol is a common precursor step to chiral resolution. A typical synthetic route involves the reduction of 1-benzylpiperidin-3-one.

Experimental Protocol: Synthesis of Racemic 1-Benzylpiperidin-3-ol

Materials:

-

3-Hydroxypiperidine

-

Benzyl chloride

-

Toluene

-

Sodium carbonate (optional, as a base)

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, dissolve 3-hydroxypiperidine in toluene. For example, 1.9 kg of 3-hydroxypiperidine can be dissolved in 10 L of toluene.[1]

-

Heat the mixture to a temperature of approximately 90-110°C.[1]

-

Once the 3-hydroxypiperidine is fully dissolved, slowly add benzyl chloride to the solution. For the aforementioned quantity, 2.6 kg of benzyl chloride can be added dropwise over 30 minutes.[1]

-

Maintain the reaction mixture at the elevated temperature (90-110°C) and continue stirring for approximately 2 hours.[1]

-

After the reaction is complete, cease heating and allow the mixture to cool to room temperature while continuing to stir. A significant amount of white solid is expected to precipitate.[1]

-

The crude product can be further purified by filtration and recrystallization or other standard purification techniques to yield racemic 1-benzylpiperidin-3-ol.

Chiral Resolution of (±)-1-Benzylpiperidin-3-ol

The separation of the racemic mixture into its constituent enantiomers is a critical step for its use in stereospecific synthesis. This is commonly achieved by classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution using a Chiral Acid

Materials:

-

Racemic 1-benzylpiperidin-3-ol

-

A chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid or Di-benzoyl-L-tartaric acid)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

-

Dissolve the racemic 1-benzylpiperidin-3-ol in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Mix the two solutions. The diastereomeric salts will begin to precipitate. The rate of precipitation will differ for the two diastereomers.

-

Allow the mixture to stand, possibly with cooling, to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolate the precipitated salt by filtration. This salt will be enriched in one of the enantiomers.

-

The enantiomerically enriched 1-benzylpiperidin-3-ol can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid, followed by extraction.

-

The mother liquor, which is now enriched in the other enantiomer, can be treated similarly to isolate the second enantiomer.

-

Multiple recrystallizations of the diastereomeric salts may be necessary to achieve high enantiomeric purity.

Characterization of Stereoisomers

The successful synthesis and resolution are confirmed by characterizing the physical and optical properties of the racemic mixture and the individual enantiomers.

Physicochemical and Spectroscopic Data

| Property | Racemic 1-Benzylpiperidin-3-ol | This compound | (S)-1-Benzylpiperidin-3-ol |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |

| CAS Number | 14813-01-5 | 91599-81-4 | 91599-79-0 |

| Appearance | White to off-white solid | Light orange to yellow to green liquid | Data not available |

| Boiling Point | 140-142°C @ 6mm | ~275°C | Data not available |

| Density | Data not available | 1.07 g/mL at 25°C | Data not available |

| Refractive Index | n20/D 1.549 | n20/D 1.547 | Data not available |

| Specific Rotation | 0° | -12° (c=1 in MeOH)[2] | Expected to be +12° (c=1 in MeOH) |

Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of the resolved products. While a specific method for 1-benzylpiperidin-3-ol is not detailed in the searched literature, a general approach for similar chiral amines can be employed. This often involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Visualizing the Synthetic and Resolution Workflow

The following diagrams illustrate the key processes in obtaining enantiomerically pure 1-benzylpiperidin-3-ol.

Conclusion

The stereochemistry of 1-benzylpiperidin-3-ol is a critical consideration for its application in pharmaceutical synthesis. The ability to produce enantiomerically pure forms of this intermediate is essential for the development of safe and effective drugs. This guide has provided an overview of the synthesis of the racemic compound, a general approach to its chiral resolution, and the key data for the characterization of its stereoisomers. Researchers and drug development professionals can use this information as a foundation for their work with this important chiral building block.

References

The Pivotal Role of (R)-1-benzylpiperidin-3-ol in Drug Discovery: A Technical Guide to its Synthetic Applications and the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-benzylpiperidin-3-ol, a chiral piperidine derivative, stands as a critical and versatile building block in medicinal chemistry. While direct studies on its own mechanism of action are limited, its true significance lies in its role as a key intermediate in the synthesis of a diverse range of pharmacologically active molecules. The stereochemistry of the (R)-enantiomer is often crucial for the desired biological activity of the final compounds, which target a variety of receptors and enzymes implicated in significant disease pathways. This technical guide provides an in-depth overview of the synthetic utility of this compound and delineates the mechanism of action of the potent therapeutic agents derived from it, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. While this compound itself has been noted to exhibit some hypotensive effects, the primary focus of research has been on the compounds synthesized from this versatile scaffold[1].

I. Role as a Chiral Building Block in the Synthesis of Bioactive Molecules

The principal application of this compound is as a chiral precursor in the synthesis of stereospecific drugs[1]. Its piperidine core and the hydroxyl group at the 3-position provide a versatile scaffold for chemical modification, enabling the development of ligands with high affinity and selectivity for various biological targets.

A. Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant application of this compound derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various N-benzylpiperidine derivatives synthesized using a piperidine scaffold conceptually related to this compound.

| Compound ID | Structure/Modification | AChE IC50 (µM) | Reference |

| 5h | N-benzylpiperidine derivative | 0.83 | [2] |

| 9j | Thiazolopyrimidine derivative | 0.98 | [2] |

| 9p | Thiazolopyrimidine derivative | 0.73 | [2] |

| 15b | 1,3-dimethylbenzimidazolinone derivative | 0.39 ± 0.11 | [3][4] |

| 6d | 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one | 0.0068 | [5] |

| d5 | N-Benzyl piperidine derivative | 6.89 | [6] |

| d10 | N-Benzyl piperidine derivative | 3.22 | [6] |

General Synthesis of N-benzylpiperidine carboxamide Derivatives:

A detailed synthetic protocol for a class of N-benzylpiperidine carboxamide derivatives with AChE inhibitory activity is described below[7].

-

Activation of Carboxylic Acid: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH2Cl2), oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) are added at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the acid chloride.

-

Amide Coupling: The resulting acid chloride is dissolved in CH2Cl2 and added dropwise to a solution of a substituted amine (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0°C. The reaction is stirred at room temperature overnight.

-

Boc Deprotection: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with a solution of trifluoroacetic acid (TFA) in CH2Cl2 to remove the Boc protecting group.

-

N-Benzylation: The deprotected piperidine derivative is then reacted with a substituted benzyl bromide (1.2 eq) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile to afford the final N-benzylpiperidine carboxamide derivative.

-

Purification: The final compound is purified by column chromatography on silica gel.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

The AChE inhibitory activity of the synthesized compounds can be determined using a modified Ellman's spectrophotometric method[3].

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), recombinant human acetylcholinesterase (rhAChE), and buffer solution (e.g., phosphate buffer, pH 8.0).

-

Procedure: The assay is performed in a 96-well plate. In each well, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer are added. 25 µL of the test compound solution (at various concentrations) is then added. The reaction is initiated by adding 25 µL of 0.22 U/mL rhAChE.

-

Measurement: The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader. The rate of the reaction is calculated.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Synthetic workflow for N-benzylpiperidine derivatives and their mechanism of action as AChE inhibitors.

B. Synthesis of Muscarinic M3 Receptor Antagonists

Derivatives of benzylpiperidine are also explored as antagonists for the muscarinic M3 receptor, which is a target for conditions like overactive bladder and chronic obstructive pulmonary disease (COPD)[8].

| Compound ID | Modification | M3 Receptor Binding Affinity (pA2) | Selectivity (M3 vs M2) | Reference |

| 14 | Bi-aryl amine derivative | 11.0 | Good | [9] |

| 2 | 4-amino-piperidine derivative | 8.3, 8.6 | 3- to 40-fold | [10][11] |

-

Membrane Preparation: Cell membranes expressing human M2 or M3 muscarinic receptors are prepared from cultured cells (e.g., CHO cells).

-

Binding Assay: The binding assay is performed in a final volume of 250 µL containing cell membranes, the radioligand (e.g., [3H]NMS), and various concentrations of the test compound.

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. The pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, can also be determined.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Expanding Therapeutic Potential of Benzylpiperidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine moiety, a privileged structural motif in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent structural flexibility and ability to engage in crucial molecular interactions, such as cation-π and π-π stacking, have rendered it a versatile scaffold for designing potent and selective modulators of a wide array of biological targets.[1][2] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel benzylpiperidine derivatives, with a focus on their applications in neurodegenerative diseases, cancer, and neuropsychiatric disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

I. Quantitative Biological Activity of Novel Benzylpiperidine Scaffolds

The therapeutic potential of benzylpiperidine derivatives is underscored by their diverse biological activities. The following tables summarize the quantitative data for various novel scaffolds, highlighting their potency against key biological targets.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives for Alzheimer's Disease

| Compound ID | Target | IC50 (µM) | Reference |

| d5 | HDAC | 0.17 | [3] |

| AChE | 6.89 | [3] | |

| d10 | HDAC | 0.45 | [3] |

| AChE | 3.22 | [3] | |

| 15b | eeAChE | 0.39 ± 0.11 | [4] |

| 15j | eqBChE | 0.16 ± 0.04 | [4] |

| 4e | AChE | 16.07 | [5] |

| BuChE | 15.16 | [5] | |

| 5MeSA4ABP | AChE Inhibition (%) at 5µM | 57.46 ± 2.140 | [6] |

| Aβ Inhibition (%) at 5µM | 57.83 ± 0.08 | [6] |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase; eeAChE: Electric eel AChE; eqBChE: Equine BChE.

Table 2: Monoamine Transporter Inhibitory Activity of Benzylpiperidine Derivatives

| Compound ID | Target | IC50 (nM) | Selectivity (SERT/DAT) | Reference |

| C(2)-trifluoromethyl substituted compound | DAT | Low nanomolar affinity | Broad range | [7] |

| 2d | NE Transporter | 380 | - | [8] |

| 5-HT Transporter | 1180 | - | [8] |

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; 5-HT: Serotonin.

Table 3: Anticancer Activity of Benzylpiperidine Derivatives

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| L55 | USP7 | 40.8 | - | [9] |

| LNCaP | 29.6 | Prostate Cancer | [9] | |

| RS4;11 | 41.6 | Leukemia | [9] |

USP7: Ubiquitin-Specific Peptidase 7.

II. Key Signaling Pathways and Experimental Workflows